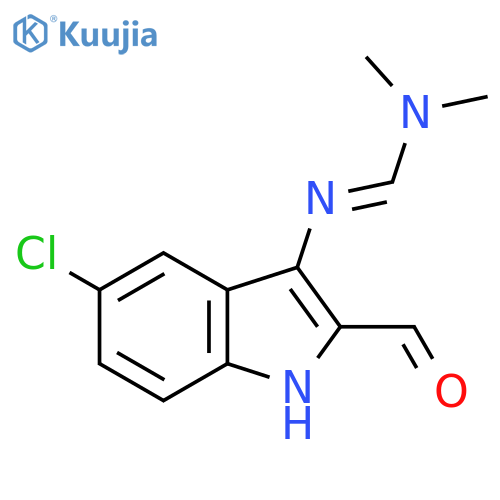

Cas no 1142214-23-0 (N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide)

1142214-23-0 structure

商品名:N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

CAS番号:1142214-23-0

MF:C12H12ClN3O

メガワット:249.696181297302

MDL:MFCD12027473

CID:4681311

N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide 化学的及び物理的性質

名前と識別子

-

- N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

- STK504723

- (E)-N'-(5-chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylmethanimidamide

- N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

-

- MDL: MFCD12027473

- インチ: 1S/C12H12ClN3O/c1-16(2)7-14-12-9-5-8(13)3-4-10(9)15-11(12)6-17/h3-7,15H,1-2H3/b14-7+

- InChIKey: MLKQACRDXMJEEV-VGOFMYFVSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)C(=C(C=O)N2)/N=C/N(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 308

- トポロジー分子極性表面積: 48.5

N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 038832-500mg |

N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide |

1142214-23-0 | 500mg |

$126.00 | 2023-09-09 |

N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

1142214-23-0 (N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide) 関連製品

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量